molecular formula C31H23N3O2 B12595070 NN N'N' Tetraphenyl pyridine dicarboxamide CAS No. 592515-75-8

NN N'N' Tetraphenyl pyridine dicarboxamide

Cat. No.: B12595070
CAS No.: 592515-75-8
M. Wt: 469.5 g/mol
InChI Key: KYFMBSVSCVHQTF-UHFFFAOYSA-N
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Description

NN N'N' Tetraphenyl pyridine dicarboxamide is a sophisticated organic ligand designed for advanced research applications, particularly in the fields of supramolecular chemistry and materials science. Its molecular structure, featuring a central pyridine ring flanked by dicarboxamide groups with bulky phenyl substituents, is engineered to act as a pre-organized building block for constructing complex architectures . This compound is of significant research value for the development of functional coordination polymers and metallosupramolecular assemblies, as the amide groups provide excellent coordination sites for various metal ions . The tetra-phenyl substitution on the amide nitrogen atoms enhances the ligand's steric profile and influences its conformational flexibility and crystal packing through weak intermolecular forces, such as C-H···π interactions . Researchers utilize this ligand to explore novel porous materials and Metal-Organic Frameworks (MOFs) with potential applications in catalysis and selective adsorption, due to the ability of such frameworks to interact with specific guest molecules . Furthermore, derivatives of pyridine-2,6-dicarboxamide are widely investigated as selective fluorescent and colorimetric chemosensors for heavy metal ions like Pb²⁺ and Cu²⁺, making this class of compounds highly relevant in environmental sensing and bioinorganic chemistry . The compound thus serves as a critical tool for probing host-guest chemistry, molecular recognition, and the design of new functional materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

592515-75-8

Molecular Formula

C31H23N3O2

Molecular Weight

469.5 g/mol

IUPAC Name

2-N,2-N,6-N,6-N-tetraphenylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C31H23N3O2/c35-30(33(24-14-5-1-6-15-24)25-16-7-2-8-17-25)28-22-13-23-29(32-28)31(36)34(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H

InChI Key

KYFMBSVSCVHQTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N,n,n ,n Tetraphenylpyridine Dicarboxamides

Classical Synthetic Routes to Pyridine (B92270) Dicarboxamides

The most established and widely utilized method for synthesizing pyridine dicarboxamides is through the formation of amide bonds between a pyridine dicarboxylic acid derivative and an appropriate amine. nih.gov This approach is valued for its reliability and straightforward execution.

Condensation Reactions with Aromatic Amines

The synthesis of N,N,N',N'-tetraphenylpyridine dicarboxamides is typically achieved via a condensation reaction. This process involves coupling a derivative of pyridine-2,6-dicarboxylic acid with diphenylamine (B1679370). While direct condensation of the carboxylic acid and amine can be performed, the reaction is often inefficient and requires harsh conditions. researchgate.net

A more common and effective strategy involves a two-step, one-pot procedure. researchgate.net First, the pyridine-2,6-dicarboxylic acid is converted into a more reactive acyl chloride. This activated intermediate is then reacted with the aromatic amine (in this case, diphenylamine) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. researchgate.netnih.gov This method has been successfully used to synthesize a variety of N,N'-disubstituted pyridine-2,6-dicarboxamides in moderate to excellent yields. researchgate.netnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. nih.gov

Precursor Chemistry and Functional Group Interconversions

The success of the condensation reaction hinges on the quality and reactivity of the precursors. The primary precursor, pyridine-2,6-dicarboxylic acid, is a commercially available and stable compound. To facilitate the amidation, it must be converted into a more electrophilic species.

The most common functional group interconversion is the transformation of the carboxylic acid groups into acyl chlorides. nih.gov This is typically accomplished by treating the dicarboxylic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netnih.gov The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF) and performed in a dry, aprotic solvent. nih.gov After the conversion is complete, the excess chlorinating agent and solvent are removed under reduced pressure, often with co-evaporation using an anhydrous solvent like toluene, to yield the crude pyridine-2,6-dicarbonyl chloride. nih.gov This activated precursor is highly reactive and is typically used immediately in the subsequent condensation step without further purification. researchgate.net

Table 1: Typical Reaction Scheme for Classical Synthesis

Step Precursor Reagents & Conditions Intermediate/Product Yield Reference
1. Acyl Chloride Formation Pyridine-2,6-dicarboxylic acid Oxalyl chloride (4–6 eq), DMF (cat.), DCM, Room Temp, 3-4h Pyridine-2,6-dicarbonyl dichloride Quantitative nih.gov
2. Condensation Pyridine-2,6-dicarbonyl dichloride Diphenylamine (2 eq.), Triethylamine (2 eq.), DCM, 0 °C to Room Temp, 16-24h N,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide 80-90% (Typical) researchgate.net

Advanced and Novel Synthetic Approaches

While classical methods are robust, research into more efficient and sustainable synthetic routes is ongoing. These advanced approaches focus on modifying the core pyridine structure or employing novel reaction mechanisms to form the amide bonds.

C–H Functionalization Strategies for Pyridine Ring Modification

Direct C–H functionalization of the pyridine ring offers a powerful strategy for modifying the N,N,N',N'-tetraphenylpyridine dicarboxamide scaffold post-synthesis. rsc.org This approach avoids the need to synthesize complex substituted precursors from the ground up, thereby increasing step economy. researchgate.net However, the functionalization of pyridines presents unique challenges due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can deactivate catalysts. researchgate.netbeilstein-journals.org

Strategies to overcome these challenges include:

Transition-Metal Catalysis: Various transition metals can catalyze the direct arylation, alkylation, or alkenylation of pyridine C-H bonds. beilstein-journals.org These methods often provide access to 2- or 4-substituted pyridines. researchgate.net For a pre-formed 2,6-dicarboxamide, this would allow for functionalization at the C-3, C-4, and C-5 positions.

N-Oxide Strategy: The pyridine nitrogen can be converted to an N-oxide, which alters the electronic properties of the ring, making the C-2 and C-4 positions more susceptible to nucleophilic attack and facilitating functionalization.

Radical Reactions: Minisci-type reactions can be used for the C-2 and C-4 functionalization of pyridines. bohrium.com

These methods could be applied to N,N,N',N'-tetraphenylpyridine-2,6-dicarboxamide to introduce additional functional groups onto the pyridine backbone, thereby tuning the electronic and steric properties of the molecule.

Electrochemical Synthesis Pathways for Carboxamides

Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods. rsc.org It avoids the use of stoichiometric chemical oxidants and often proceeds under mild conditions. An external oxidant-free method has been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines using electrochemistry. rsc.org

In this approach, an electric current is used to generate reactive intermediates in situ. nih.gov With potassium iodide (KI) acting as both a mediator and an electrolyte, pyridine acyl radicals can be generated from pyridine carbohydrazide (B1668358) precursors. rsc.org These radicals then react with amines to form the desired carboxamide products in moderate to good yields. rsc.org While this specific method starts from a carbohydrazide, the principle demonstrates the feasibility of using electrochemical P–N coupling or similar reactions to construct pyridine dicarboxamides, potentially offering a more environmentally benign pathway for the synthesis of N,N,N',N'-tetraphenylpyridine dicarboxamide in the future. nih.gov

Derivatization and Structural Diversity

The N,N,N',N'-tetraphenylpyridine dicarboxamide framework can be systematically modified to generate a library of derivatives with diverse structural and electronic properties. This derivatization is crucial for tuning the molecule's behavior in applications such as molecular recognition and catalysis.

Structural diversity can be achieved in several ways:

Varying the N-Aryl Substituents: The most direct method for derivatization is to replace diphenylamine in the classical condensation reaction with other secondary amines. For instance, using N-alkylanilines or anilines with different substitution patterns (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings can lead to a wide range of amides. researchgate.netnih.gov This allows for fine-tuning of the steric bulk and electronic environment around the amide linkages.

Modifying the Pyridine Ring: As discussed in section 2.2.1, the pyridine core itself can be functionalized. Introducing substituents at the 4-position of the pyridine ring is a common strategy. This can be achieved either by starting with a 4-substituted pyridine-2,6-dicarboxylic acid or by post-synthesis C-H functionalization. researchgate.net

Altering the Amide Connectivity: While the focus is on N,N,N',N'-tetraphenyl derivatives, replacing diphenylamine with primary aromatic amines (like aniline (B41778) or substituted anilines) yields secondary amides (N,N'-diarylpyridine-2,6-dicarboxamides). nih.govnih.gov These compounds possess N-H protons, enabling them to participate in hydrogen bonding, which dramatically alters their self-assembly and coordination properties. nih.gov

Table 2: Examples of Derivatization for Structural Diversity

Parent Scaffold Point of Derivatization Example of Derivative Synthetic Approach Reference
Pyridine-2,6-dicarboxamide N-Substituent N,N'-Diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide Condensation with N-ethylaniline nih.gov
Pyridine-2,6-dicarboxamide N-Substituent N,N'-Bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide Condensation with 4-(trifluoromethyl)aniline nih.gov
Pyridine-2,6-dicarboxamide Pyridine Ring (Position 4) 4-Chloro-N,N'-dialkyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide Start with 4-chloropyridine-2,6-dicarboxylic acid researchgate.net
Pyridine-2,6-dicarboxamide N-Substituent (Alkyl) N,N,N',N'-Tetraethylpyridine-2,6-dicarboxamide Condensation with diethylamine nih.govresearchgate.net

Strategies for Varying N-Substituents (e.g., Phenyl, Alkyl, Heteroaryl)

The versatility of the condensation reaction between pyridine-2,6-dicarbonyl dichloride and a primary or secondary amine allows for the synthesis of a wide array of N-substituted pyridine dicarboxamides. This modularity is crucial for fine-tuning the electronic and steric properties of the final molecule for specific applications.

Phenyl and Substituted Phenyl Groups: The synthesis of N,N,N',N'-tetraaryl derivatives is achieved by using the corresponding diarylamine. For instance, N,N'-bis-(4-phenoxyphenyl)-2,6-pyridine dicarboxamide has been prepared from p-phenoxyaniline and 2,6-pyridinedicarboxylic acid dichloride. prepchem.com Similarly, using substituted anilines leads to N,N'-diaryl derivatives with various functionalities on the phenyl rings.

Alkyl Groups: The introduction of alkyl groups on the amide nitrogens is readily accomplished by using the appropriate secondary dialkylamine. A well-documented example is the synthesis of N,N,N',N'-tetraethyl-2,6-pyridinedicarboxamide (also referred to as N,N,N',N'-tetraethyl-2,6-dipicolinamide), which is prepared by reacting pyridine-2,6-dicarbonyl dichloride with diethylamine. nih.gov This strategy can be extended to include a variety of linear, branched, and cyclic alkyl groups. Mixed alkyl-aryl substituents, such as in N,N'-diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide, are also synthetically accessible. nih.govnih.govresearchgate.net

Heteroaryl Groups: The incorporation of heteroaromatic rings as N-substituents can impart unique coordination properties and has been successfully demonstrated. The general synthetic protocol is adapted by using a heterocyclic amine as the nucleophile. For example, reactions with 2-aminopyrazine (B29847) or 2-aminopyrimidine (B69317) have been used to synthesize N²,N⁶-di(pyrazin-2-yl)pyridine-2,6-dicarboxamide and N²,N⁶-di(pyrimidin-2-yl)pyridine-2,6-dicarboxamide, respectively. mdpi.comnih.gov In these cases, an excess of the heterocyclic amine can serve as both the reactant and the base, eliminating the need for triethylamine. mdpi.com

N-Substituent TypeAmine Reactant ExampleResulting CompoundReference(s)
PhenylDiphenylamineN,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide mdpi.comnih.gov
Alkyl (Ethyl)DiethylamineN,N,N',N'-Tetraethylpyridine-2,6-dicarboxamide nih.gov
Alkyl/PhenylN-EthylanilineN,N'-Diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide nih.govnih.gov
Heteroaryl (Pyrazinyl)2-AminopyrazineN²,N⁶-Di(pyrazin-2-yl)pyridine-2,6-dicarboxamide mdpi.comnih.gov
Heteroaryl (Pyrimidinyl)2-AminopyrimidineN²,N⁶-Di(pyrimidin-2-yl)pyridine-2,6-dicarboxamide mdpi.comnih.gov

Pyridine Ring Substitution Effects on Ligand Synthesis

Modifying the central pyridine ring by introducing substituents can significantly influence the synthesis of N,N,N',N'-tetraphenylpyridine dicarboxamides and their analogues. These substituents can alter the reactivity of the starting materials and the properties of the final product. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—is a key factor.

For instance, the synthesis of pincer-type ligands with substituents at the 4-position of the pyridine ring has been studied. nih.gov When strongly electron-withdrawing groups, such as a nitro group (-NO₂), are present on the pyridine ring, the synthetic conditions may need to be adjusted. Specifically, lower reaction temperatures (e.g., below 60 °C) might be necessary during the amination step to prevent undesirable side reactions like nucleophilic aromatic substitution on the electron-deficient pyridine ring. nih.gov

Conversely, electron-donating groups can also influence the reaction, although typically to a lesser extent during the amide bond formation itself. The primary impact of both electron-donating and electron-withdrawing groups is on the electronic properties of the resulting ligand, which is a critical consideration in the design of metal complexes. mdpi.comacs.org

Pyridine Ring Substituent (at 4-position)Effect on SynthesisRationaleReference(s)
Electron-Withdrawing (e.g., -NO₂, -Cl)May require lower reaction temperatures.Increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. nih.gov
Electron-Donating (e.g., -OH, -OBn)Generally follows standard conditions, though reaction rates may be slightly altered.Decreases the electrophilicity of the pyridine ring. nih.gov

Purification and Isolation Techniques for N,N,N',N'-Tetraphenylpyridine Dicarboxamides

Once the synthesis is complete, the crude N,N,N',N'-tetraphenylpyridine dicarboxamide must be purified to remove unreacted starting materials, byproducts, and the base used in the reaction. A multi-step purification protocol is typically employed.

The first step often involves a workup procedure. The reaction mixture is concentrated under reduced pressure to remove the volatile solvents. mdpi.com The resulting residue is then suspended in water and filtered. mdpi.com This initial step helps to remove water-soluble impurities. The solid is then washed successively with aqueous solutions such as saturated sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities, and sometimes with saturated ammonium (B1175870) chloride (NH₄Cl) and brine (NaCl). mdpi.comnih.gov

For further purification, two main techniques are utilized: recrystallization and column chromatography.

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical. For pyridine dicarboxamide derivatives, slow evaporation from saturated solutions has proven effective. mdpi.com Solvents such as acetonitrile (B52724) have been successfully used to obtain high-quality crystals of related compounds like N,N,N',N'-tetraethyl-2,6-dipicolinamide. nih.gov Other solvent systems reported for similar dicarboxamides include ethyl acetate (B1210297) and dichloromethane. mdpi.com The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. nih.gov A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system, or eluent, is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel. For pyridine dicar-boxamide derivatives, mixtures of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) have been used as the eluent. mdpi.comnih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). mdpi.com

The purity of the final isolated product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov Melting point determination can also serve as a useful indicator of purity. nih.gov

Scarcity of Research on N,N,N',N'-Tetraphenylpyridine Dicarboxamide Limits Comprehensive Analysis

A thorough review of available scientific literature reveals a significant lack of specific research and published data concerning the coordination chemistry of the compound N,N,N',N'-Tetraphenylpyridine dicarboxamide . While the broader class of pyridine-2,6-dicarboxamide (pda) ligands is well-documented in coordination chemistry, the specific derivative with four phenyl substituents on the amide nitrogen atoms appears to be largely uncharacterized. Consequently, a detailed article with extensive research findings and specific data tables on its complexes with various metal ions, as outlined, cannot be generated without resorting to speculation.

The pyridine-2,6-dicarboxamide framework is known for its robust ability to form stable complexes with a wide range of metal ions. However, the introduction of bulky substituents, such as phenyl groups on the amide nitrogens, drastically alters the ligand's steric and electronic properties. This would profoundly influence its interaction with metal centers.

Based on principles from related, less sterically hindered pyridine dicarboxamide ligands, a few general characteristics for N,N,N',N'-tetraphenylpyridine dicarboxamide can be hypothesized:

Coordination Principles: The ligand would be expected to act as a neutral or, upon deprotonation of the amide groups, an anionic tridentate donor. The primary coordination site would involve the central pyridine nitrogen and the two amide oxygen atoms (an N,O,O-donor set). However, the four bulky phenyl groups would create significant steric hindrance around the metal binding pocket. This steric crowding is the single most critical factor and would likely dictate the feasibility of complex formation, the resulting coordination numbers, and the geometry of any potential complexes.

Transition Metal, Lanthanide, and Actinide Coordination: The formation of stable complexes with the specified d-block metals, lanthanides, and actinides would be challenging. The large steric profile of the tetraphenyl-substituted ligand may inhibit the close approach required for effective orbital overlap and stable bond formation. While lanthanides and actinides have larger ionic radii and favor high coordination numbers, the ligand's bulk might prevent the coordination of the multiple ligands or solvent molecules typically required to satisfy their coordination sphere.

Due to the absence of specific experimental data, such as crystal structures or detailed spectroscopic analysis for complexes of N,N,N',N'-tetraphenylpyridine dicarboxamide with Cu(II), Ni(II), Zn(II), Co(II), Fe(II/III), Cd(II), Mn(II), or any lanthanide and actinide ions, it is not possible to provide a scientifically accurate and detailed report as requested. Any attempt to populate the outlined sections with specific findings, data tables, and in-depth analysis would be conjectural and would not meet the standards of a factual, authoritative article. Further experimental investigation into the synthesis and coordination chemistry of this specific ligand is required before a comprehensive review can be written.

Coordination Chemistry of N,n,n ,n Tetraphenylpyridine Dicarboxamide Ligands

Coordination with Lanthanide and Actinide Ions

Chelation and Luminescence Properties in Lanthanide Complexes

While direct experimental studies on the luminescence of lanthanide complexes specifically with N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide are not extensively documented in publicly available literature, the behavior of analogous pyridine-2,6-dicarboxamide ligands provides a strong basis for understanding their potential photophysical properties. The 2,6-pyridinedicarboxamide (B1202270) framework is a well-established and effective sensitizer (B1316253) for lanthanide ions such as Europium(III) and Terbium(III). birmingham.ac.uk

The general mechanism involves the organic ligand acting as an "antenna." The ligand absorbs ultraviolet light, exciting its electrons to a higher energy state. This energy is then transferred intramolecularly from the ligand's triplet state to the f-orbitals of the chelated lanthanide ion. The excited lanthanide ion then relaxes by emitting light at its characteristic, sharp, and long-lived emission bands. This process, known as sensitized emission, is crucial for applications in bio-imaging, sensors, and lighting materials.

Research on related N-substituted pyridine-2,6-dicarboxamide ligands demonstrates their capability to form stable complexes with trivalent lanthanide ions, typically in a 1:3 metal-to-ligand ratio, forming complexes with the general formula [Ln(L)₃]³⁺. birmingham.ac.uk The coordination usually involves the pyridine (B92270) nitrogen and the two amide oxygen atoms, creating a tridentate chelate. The substituents on the amide nitrogens, in this case, the four phenyl groups, play a significant role in modulating the electronic properties of the ligand and, consequently, the efficiency of the energy transfer process and the quantum yield of the lanthanide emission. For instance, studies on N-(diphenylphosphoryl)-2-methoxybenzamide complexes with lanthanides have shown strong f-f emission sensitized by the ligand. researchgate.netfunctmaterials.org.ua

The introduction of aryl groups, such as the phenyl substituents in N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide, can influence the energy of the ligand's triplet state. For efficient sensitization of Eu(III) and Tb(III), the triplet state energy of the ligand should be appropriately positioned above the emissive energy levels of these ions. The extensive π-system of the four phenyl rings is expected to influence the absorption and emission properties of the resulting lanthanide complexes.

Role in Metal Ion Extraction and Separation Science (e.g., Trivalent Metal Cations)

Pyridine dicarboxamide-based ligands have garnered significant interest for their potential in the selective extraction and separation of trivalent metal cations, particularly in the context of separating actinides (like Americium(III)) from lanthanides (like Europium(III)) in nuclear waste reprocessing. researchgate.net This separation is notoriously difficult due to the similar ionic radii and chemical properties of these f-block elements.

Theoretical and experimental studies on a range of pyridine-2,6-dicarboxamide derivatives have shown that the nature of the substituents on the amide nitrogen atoms is critical for achieving high separation factors. researchgate.net A key finding in this area is the "effect of anomalous aryl strengthening," which suggests that the presence of aryl groups on the amide nitrogens can lead to a significant enhancement in the extraction efficiency and selectivity for actinides over lanthanides. nih.gov This effect is attributed to the electronic influence of the aryl groups, which can modulate the electron density on the donor oxygen atoms of the amide groups, thereby affecting the strength and nature of the metal-ligand bond.

N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide, with its four phenyl substituents, is a prime candidate to exhibit this enhanced separation capability. The phenyl groups are electron-withdrawing, which can alter the charge distribution within the ligand and lead to more favorable interactions with the slightly "softer" trivalent actinide ions compared to the "harder" lanthanide ions. Quantum chemical studies have indicated that the subtle differences in the covalency of the metal-ligand bond, particularly the greater covalent character of the Am-N bond compared to the Eu-N bond, are a major factor in the selectivity of nitrogen-containing ligands. nih.govnih.gov

The general process of liquid-liquid extraction involves the selective transfer of a metal ion from an aqueous phase (often a nitric acid solution) to an organic phase containing the extracting ligand. The selectivity of this process is quantified by the separation factor (SF), which is the ratio of the distribution ratios of the two metals being separated. For ligands like N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide, a high separation factor for Am(III)/Eu(III) would be anticipated based on the principles of anomalous aryl strengthening.

Structural Aspects of Metal-Ligand Binding

The structural characteristics of how N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide binds to metal ions are fundamental to understanding its coordination chemistry. The conformation of the ligand upon coordination and the influence of its phenyl substituents are key determinants of its selectivity and affinity for different metal ions.

Conformational Analysis of Coordinated N,N,N',N'-Tetraphenylpyridine Dicarboxamides

The conformation of pyridine-2,6-dicarboxamides in the solid state and in solution is a subject of detailed study, as it directly impacts their preorganization for metal ion binding. For N,N'-disubstituted pyridine-2,6-dicarboxamides, two primary conformations are possible: syn and anti, referring to the orientation of the amide carbonyl groups with respect to the pyridine nitrogen atom.

In the case of the closely related N,N'-diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide, crystallographic studies have revealed a syn-anti conformation in the solid state. nih.gov This means that one amide group is oriented syn (on the same side) and the other is anti (on the opposite side) relative to the pyridine nitrogen. This contrasts with the syn-syn conformation often observed in simpler N,N'-dialkyl derivatives, suggesting that the bulky phenyl groups significantly influence the conformational preference.

For N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide, the steric hindrance introduced by the four phenyl groups is even more pronounced. It is highly probable that this ligand would also adopt a non-planar, likely syn-anti or a skewed conformation upon coordination to a metal ion. This conformation allows the ligand to present its three donor atoms (the pyridine nitrogen and the two amide oxygens) for chelation while minimizing steric clashes between the bulky phenyl groups. The dihedral angles between the pyridine ring and the plane of the amide groups are a key parameter in describing this conformation. nih.gov The phenyl rings themselves will also be twisted out of the plane of the amide groups to which they are attached.

Computational modeling, such as Density Functional Theory (DFT), has been instrumental in predicting the stable conformations of such ligands and their metal complexes. researchgate.net These studies can provide insights into bond lengths, bond angles, and torsion angles, offering a detailed picture of the coordinated ligand's geometry.

Influence of Substituents on Coordination Selectivity and Affinity

The four phenyl groups in N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide are not merely passive bulky groups; they exert a profound electronic and steric influence on the ligand's coordination behavior.

Electronic Effects: The phenyl groups are generally considered to be electron-withdrawing, which reduces the electron density on the amide nitrogen atoms. This, in turn, can affect the basicity of the amide oxygen donor atoms. As mentioned in section 3.3.2, this electronic modulation is a key factor in the "anomalous aryl strengthening" effect, which enhances the selectivity for trivalent actinides over lanthanides. nih.gov The subtle electronic differences imparted by the phenyl groups can lead to a more favorable interaction with the slightly more covalent-bonding actinides.

Steric Effects: The steric bulk of the four phenyl groups plays a crucial role in determining the coordination geometry and the stability of the resulting metal complexes. The steric hindrance can:

Influence the conformational preference of the ligand, predisposing it to a particular binding geometry.

Dictate the number of ligands that can coordinate to a metal center.

Create a specific "pocket" for the metal ion, which can contribute to size-based selectivity.

Shield the coordinated metal ion from the solvent, which can enhance the stability of the complex in solution.

The interplay between these electronic and steric effects is what ultimately governs the coordination selectivity and affinity of N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide. For example, while the electronic effects might favor the binding of one type of metal ion, steric constraints could prevent the formation of a stable complex, leading to selectivity for another ion that better fits the coordination pocket. The balance of these factors is a central theme in the design of selective ligands for metal ion separation and sensing.

Supramolecular Chemistry of N,n,n ,n Tetraphenylpyridine Dicarboxamide Systems

Non-Covalent Interactions in Self-Assembly

The predictable and directional nature of non-covalent interactions is fundamental to the design of self-assembling molecular systems. For N,N,N',N'-tetraphenylpyridine dicarboxamide and related compounds, hydrogen bonding, π-π stacking, and C-H…π interactions are the primary forces driving the formation of ordered supramolecular structures.

Hydrogen bonds are a critical component in the self-assembly of pyridine (B92270) dicarboxamide systems. The amide groups (-CONH-) inherent to these molecules provide both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust and predictable networks. In related dicarboxamide structures, these interactions are the principal forces governing the crystal lattice. nih.gov For instance, in the crystal structure of N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide, weak intermolecular C-H…O hydrogen bonds link the molecules into a three-dimensional network. nih.govresearchgate.net

Molecular strands composed of alternating 2,6-diaminopyridine (B39239) and 2,6-pyridinedicarbonyl units have been shown to form single-stranded helical structures driven by intramolecular hydrogen bonds. nih.gov This highlights the powerful role of hydrogen bonding in dictating the secondary structure of these molecules.

The presence of multiple phenyl rings and a central pyridine ring in N,N,N',N'-tetraphenylpyridine dicarboxamide makes π-π stacking interactions a significant contributor to its supramolecular organization. These interactions arise from the attractive, non-covalent forces between aromatic rings. In many pyridine-dicarboxamide derivatives, molecules are packed in a way that facilitates these stacking interactions. nih.gov

In the crystal structure of a related compound, N,N,N,N-tetraphenylpyridine-2,6-diamine, C-H…N interactions between the phenyl and pyridyl rings lead to the formation of columnar stacks. researchgate.net This suggests that similar C-H…π interactions between the phenyl groups and the pyridine ring of N,N,N',N'-tetraphenylpyridine dicarboxamide could play a role in its self-assembly.

Formation of Supramolecular Architectures

The interplay of the aforementioned non-covalent interactions leads to the formation of a variety of well-defined supramolecular architectures, including dimers, helices, and polymeric aggregates. Furthermore, the specific arrangement of binding sites within these molecules allows for their application in host-guest chemistry, particularly in anion recognition.

The self-assembly of pyridine dicarboxamide derivatives can lead to discrete oligomeric structures or extended polymeric chains. While direct evidence for the self-assembly of N,N,N',N'-tetraphenylpyridine dicarboxamide into these specific architectures is limited in the available literature, studies on analogous systems provide strong indications of such possibilities.

Molecular strands of oligopyridine-dicarboxamides have been shown to fold into stable single helices, driven by intramolecular hydrogen bonds. nih.gov These helices can extend over multiple turns, demonstrating a high degree of structural control. Similarly, coordination polymers of pyridine-2,6-dicarboxylate (B1240393) with metal ions can form one-dimensional pincer-shaped helical chains. nih.gov

The formation of polymeric aggregates is also a common feature in the supramolecular chemistry of related dicarboxamides. For instance, pyridine-3,5-dicarboxamide (B152810) ligands have been shown to form coordination polymers with transition metal ions. worktribe.com These extended networks are often stabilized by a combination of coordination bonds and non-covalent interactions.

The pyridine dicarboxamide scaffold is an effective platform for the design of receptors for anions and neutral molecules. The amide N-H groups can act as hydrogen bond donors to bind anions, and the pyridine nitrogen can also participate in these interactions.

Dicationic derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide have demonstrated strong binding affinities for anions, with a pronounced selectivity for chloride. nih.govunison.mx In these systems, the amide N-H and pyridinium (B92312) C-H groups are directed into a cleft, creating a binding pocket that is well-suited for anion inclusion. nih.govunison.mx The binding is further enhanced by electrostatic effects.

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Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of complex organic molecules.

While specific DFT studies on N,N',N',N'-Tetraphenyl pyridine (B92270) dicarboxamide are not extensively documented in the reviewed literature, analysis of closely related structures provides valuable insights. For example, crystallographic studies on N,N'-Diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide reveal key structural features that are influenced by the nature of the substituents on the amide nitrogens. nih.govresearchgate.netnih.gov These studies show that the conformation of the amide groups relative to the pyridine nitrogen (syn or anti) is a critical aspect of the molecular geometry.

In N,N'-Diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide, the asymmetric unit contains two molecules, both exhibiting a syn-anti conformation. This is in contrast to N,N'-diphenylpyridine-2,6-dicarboxamide which adopts a syn-syn conformation. nih.govresearchgate.net This highlights the influence of the ethyl and phenyl groups on the conformational preference. The planarity of the carboxamide groups attached to the central pyridine ring is another important structural parameter that can be assessed by DFT. nih.gov

The electronic properties of such molecules, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can be effectively modeled using DFT. These calculations are crucial for predicting regions of the molecule that are electron-rich or electron-poor, which in turn governs its reactivity and interaction with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption and emission spectra. researchgate.netuni.luresearchgate.net For complex aromatic compounds like N,N',N',N'-Tetraphenyl pyridine dicarboxamide, TD-DFT can predict the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of absorption bands in UV-Vis spectra.

The application of TD-DFT to N,N',N',N'-Tetraphenyl pyridine dicarboxamide would allow for the characterization of its low-lying excited states, including the nature of the transitions (e.g., π-π* or n-π*). This information is vital for understanding the photophysical properties of the molecule and its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions that are not apparent from static quantum chemical calculations.

The conformational landscape of pyridine-2,6-dicarboxamide derivatives is rich due to the rotational freedom around the C-C and C-N bonds connecting the pyridine ring to the amide groups. Molecular dynamics simulations can explore this landscape to identify low-energy conformations and the barriers between them. nih.gov

Crystallographic studies of related compounds, such as N,N'-Diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide and N,N,N',N'-Tetraethylpyridine-2,6-dicarboxamide, provide a starting point for understanding the conformational possibilities. nih.govresearchgate.netnih.govresearchgate.net These studies have identified different conformations, such as syn-anti and syn-syn, based on the orientation of the amide groups relative to the pyridine nitrogen. nih.govresearchgate.net

The flexibility of the molecule is largely determined by the torsional angles between the pyridine ring and the carboxamide groups. The table below, derived from crystallographic data of a related compound, illustrates the key torsional angles that define the conformation.

MoleculeTorsion AngleValue (°)
N,N'-Diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide (Molecule 1) Npyridine—C—C—Namide-44.9 (3)
Npyridine—C—C—Namide136.0 (2)
Npyridine—C—C—Oamide134.1 (3)
Npyridine—C—C—Oamide-46.8 (3)
N,N'-Diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide (Molecule 2) Npyridine—C—C—Namide43.5 (3)
Npyridine—C—C—Namide-131.1 (2)
Npyridine—C—C—Oamide-132.6 (3)
Npyridine—C—C—Oamide51.2 (3)
Data sourced from crystallographic information on N,N'-Diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide. nih.govresearchgate.net

MD simulations of N,N',N',N'-Tetraphenyl pyridine dicarboxamide would allow for a more comprehensive understanding of its conformational preferences in different environments, such as in various solvents or in the solid state.

The phenyl groups in N,N',N',N'-Tetraphenyl pyridine dicarboxamide introduce the possibility of significant intermolecular π-π stacking interactions, which can drive self-assembly processes. Molecular dynamics simulations are well-suited to model these non-covalent interactions and predict how molecules will arrange themselves into larger, ordered structures. rsc.orgresearchgate.net

In the crystal structures of related pyridine-dicarboxamides, various intermolecular interactions, including weak C-H···O and C-H···N hydrogen bonds, have been observed to contribute to the formation of three-dimensional supramolecular networks. nih.govnih.govnih.govresearchgate.net For instance, in N,N'-Diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide, molecules are linked by weak C-H···O hydrogen bonds. nih.govnih.gov In N,N,N',N'-Tetraethylpyridine-2,6-dicarboxamide, molecules are connected via C-H···O and C-H···N hydrogen bonds, as well as C-H···π interactions. nih.govresearchgate.net

Simulations of the self-assembly of N,N',N',N'-Tetraphenyl pyridine dicarboxamide could reveal the preferred packing motifs and the thermodynamics of aggregation. Such studies are crucial for the rational design of new materials with specific properties, as the macroscopic properties of molecular materials are often dictated by the microscopic arrangement of their constituent molecules. The cooperative self-assembly of related pyridine-diimine-linked macrocycles into nanotubes has been demonstrated, highlighting the potential for pyridine-dicarboxamide scaffolds to form well-defined nanostructures. chemrxiv.orgnih.gov

Theoretical Models for Reactivity and Mechanism Studies

Theoretical models can be developed to predict the reactivity of N,N',N',N'-Tetraphenyl pyridine dicarboxamide and to elucidate the mechanisms of reactions in which it participates. These models often use concepts derived from DFT, such as frontier molecular orbital theory and conceptual DFT, to rationalize and predict chemical reactivity.

For instance, the energies and shapes of the HOMO and LUMO can indicate whether the molecule is more likely to act as a nucleophile or an electrophile, and at which sites. The pyridine nitrogen, with its lone pair of electrons, is a potential site for electrophilic attack or coordination to metal ions. The aromatic phenyl rings can also participate in electrophilic substitution reactions.

While specific theoretical models for the reactivity of N,N',N',N'-Tetraphenyl pyridine dicarboxamide have not been detailed in the literature reviewed, general principles of organic reactivity can be applied. For example, the synthesis of substituted pyridines often involves multi-component reactions, and theoretical studies can help to understand the reaction pathways and the factors that control the regioselectivity and stereoselectivity of these transformations. researchgate.netmdpi.com

Furthermore, theoretical models can be used to study the mechanism of action if the molecule is found to have biological activity. For example, if the molecule acts as an enzyme inhibitor, theoretical models can be used to understand the binding mode and the key interactions with the active site of the enzyme.

Electron Transfer Pathways

The movement of electrons is fundamental to the chemical reactivity and photophysical properties of N,N',N',N'-Tetraphenyl pyridine dicarboxamide complexes. Theoretical studies on related pyridine dicarboxamide systems and other complex metal-organic frameworks help elucidate the probable electron transfer pathways. These pathways can be broadly categorized as intramolecular ligand-centered transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT). researchgate.netotago.ac.nz

Computational modeling, particularly using DFT, is crucial for mapping these pathways. For instance, in processes involving changes in oxidation states, electron transfer may be coupled with the movement of a proton, a mechanism known as Proton-Coupled Electron Transfer (PCET). rsc.orgnih.gov DFT calculations can predict whether such a process occurs via a concerted pathway (protons and electrons moving simultaneously) or a sequential one (stepwise electron transfer followed by proton transfer, ET-PT, or vice versa). rsc.org These calculations provide a detailed picture of the reaction mechanism by identifying the transient intermediates and transition states involved.

The nature of the molecular orbitals involved is key to understanding the transfer route. DFT analysis can identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), revealing their composition and location within the molecule. In many coordination complexes, the HOMO may be localized on the ligand and act as a superexchange pathway, facilitating electronic communication between different parts of the molecule or with a metal center. acs.org Time-Dependent DFT (TD-DFT) further helps in assigning observed electronic transitions, for example, identifying an absorption band as arising from an intramolecular charge transfer from a donor part of the molecule to an acceptor part. mdpi.com Studies on related systems have shown that photoexcitation can lead to the population of various charge-transfer states, including intraligand charge transfer (ILCT) and MLCT states, whose dynamics can be tracked computationally. otago.ac.nz

Table 1: Overview of Electron Transfer Pathways and Investigative Computational Methods

Transfer Pathway Description Typical Computational Method Key Insights
MLCT Metal-to-Ligand Charge Transfer TD-DFT Assignment of electronic absorption/emission bands; Characterization of excited states. otago.ac.nzacs.org
LMCT Ligand-to-Metal Charge Transfer TD-DFT Identification of transitions responsible for coloration; Understanding redox processes. researchgate.netnih.gov
ILCT Intraligand Charge Transfer TD-DFT Analysis of photophysical properties localized on the ligand itself. otago.ac.nzmdpi.com
PCET Proton-Coupled Electron Transfer DFT, IRC Analysis Determination of reaction mechanisms (concerted vs. sequential); Calculation of activation barriers. rsc.orgnih.gov

Ligand-Metal Interaction Energetics

The N,N',N',N'-Tetraphenyl pyridine dicarboxamide ligand is a versatile chelator, capable of coordinating with metal ions in multiple ways. The primary and most studied coordination mode involves the central pyridine nitrogen and the two amide nitrogens, forming a tridentate N,N,N-chelate. ufl.edu However, structural studies on analogous pyridine dicarboxamide cryptates have revealed that under certain conditions, the amide carbonyl oxygens can participate in binding, leading to an O,N,O-coordination mode. ufl.edu Computational chemistry is essential for determining the relative stability and electronic structure of these different binding conformations.

DFT calculations are the primary tool for investigating the energetics of these ligand-metal interactions. By optimizing the geometry of the metal complex, key structural parameters such as bond lengths and dihedral angles can be determined and compared with experimental crystallographic data. researchgate.net Beyond simple geometry, computational analysis can quantify the strength and nature of the interactions.

Table 2: Computational Analysis of Ligand-Metal Interactions

Interaction Type Description Computational Method/Analysis
Covalent Bonds (M-N, M-O) Direct orbital overlap between ligand and metal. DFT Geometry Optimization, Bond Energy Decomposition
N,N,N vs. O,N,O Chelation Analysis of different coordination isomers. DFT Total Energy Calculation
Non-Covalent Interactions Hydrogen bonds, π-stacking, van der Waals forces. QTAIM, NCI Plots, Hirshfeld Surface Analysis. researchgate.netnih.gov
Electronic State Changes Spin-state transitions in the metal upon coordination. DFT, Spin Density Calculation. nih.govwhiterose.ac.uk

Spectroscopic Data Interpretation through Computational Methods

Computational methods are indispensable for the accurate interpretation of complex spectroscopic data obtained for N,N',N',N'-Tetraphenyl pyridine dicarboxamide and its derivatives. By simulating spectra from first principles, a direct link between molecular structure and spectroscopic output can be established. nih.govnih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra of molecules. mdpi.comnih.gov TD-DFT calculations yield the energies of electronic transitions and their corresponding oscillator strengths, which can be used to generate a theoretical spectrum. This allows for the confident assignment of experimentally observed absorption bands to specific molecular phenomena, such as π→π* or n→π* transitions within the ligand, or to charge-transfer transitions like LMCT and MLCT in metal complexes. otago.ac.nznih.gov For instance, a calculated transition can be visualized by plotting the molecular orbitals involved, confirming a HOMO→LUMO transition and identifying it as an intramolecular charge transfer. mdpi.com

Vibrational Spectroscopy (IR & Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled, can be matched to experimental IR and Raman spectra. This is particularly useful for confirming the coordination mode of the ligand to a metal ion. A shift in the calculated frequency of the amide C=O stretching mode upon complexation, for example, can provide strong evidence for the involvement of the carbonyl oxygen in metal binding (O,N,O-coordination). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data is a critical step in structure verification and in understanding the electronic changes that occur upon metal complexation. mdpi.com

The accuracy of all these computational predictions is highly dependent on the chosen theoretical model. Factors such as the DFT functional (e.g., B3LYP, CAM-B3LYP), the basis set (e.g., 6-31G*, LANL2DZ), and the inclusion of environmental effects, such as a solvent continuum model, must be carefully considered to achieve meaningful agreement with experimental results. nih.govacs.orgnih.gov

Table 3: Application of Computational Methods to Spectroscopic Data

Spectroscopic Technique Computational Method Information Obtained from Combined Approach
UV-Vis Absorption TD-DFT Assignment of absorption bands to specific electronic transitions (e.g., π→π*, MLCT, LMCT). mdpi.comnih.govnih.gov
IR / Raman DFT Frequency Calculation Confirmation of functional groups, determination of ligand coordination mode (e.g., shifts in ν(C=O)). nih.gov
¹H / ¹³C NMR DFT Shielding Tensor Calculation Structure elucidation and verification, assignment of resonances, probing electronic environment changes. mdpi.com

Photophysical Properties and Optoelectronic Applications Academic Focus

Absorption and Emission Characteristics

The electronic absorption and emission spectra of pyridine-2,6-dicarboxamide ligands and their metal complexes are governed by a variety of electronic transitions. These transitions are sensitive to the molecular structure, the nature of the substituents on the amide nitrogen atoms, the solvent environment, and the presence of a coordinated metal ion.

The absorption spectra of pyridine-2,6-dicarboxamide ligands are typically dominated by ligand-centered (LC) transitions. These transitions involve the promotion of an electron from a bonding or non-bonding orbital to an antibonding orbital within the ligand framework.

π→π* Transitions: These transitions, which are generally intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic pyridine (B92270) ring and the phenyl substituents. In related pyridine derivatives, these transitions are observed in the ultraviolet region. For instance, computational studies on some pyridyl pyridinium (B92312) systems show high-probability π→π* transitions. cnr.it In many pyridine-based compounds, these transitions can be tuned by altering the electronic properties of the substituents.

n→π* Transitions: These transitions involve the excitation of a non-bonding electron, typically from the nitrogen atom of the pyridine ring or the oxygen atom of the amide group, to an antibonding π* orbital. These transitions are generally weaker than π→π* transitions and can sometimes be masked by them. The introduction of ortho-phenol groups to a pyridine, forming a strong hydrogen bond with the pyridine nitrogen, has been shown to influence the emission properties through excited-state intramolecular proton transfer (ESIPT), which is a phenomenon related to the n→π* state. researchgate.net

The following table summarizes the absorption and emission characteristics of a related pyridine compound.

CompoundSolventAbsorption Max (nm)Emission Max (nm)
Pyridine 1Water~500~600

Data for "Pyridine 1" as presented in a study on fluorescence standards. The exact structure of "Pyridine 1" is proprietary to the study. researchgate.net

Upon coordination to a metal center, new electronic transitions can emerge, which are crucial for the photophysical properties of the resulting complex.

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals and ligands possessing low-lying π* orbitals, MLCT transitions can occur. Here, an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. These transitions are often intense and can be found in the visible region of the spectrum, contributing to the color of the complex.

Ligand-to-Metal Charge Transfer (LMCT): Conversely, in complexes with electron-poor metals and electron-rich ligands, an electron can be excited from a ligand-based orbital to a metal-based d-orbital. This is known as an LMCT transition. For instance, photophysical studies of a Zr(IV) complex with two pyrrolide-based tetradentate Schiff base ligands revealed that the lowest energy singlet and triplet excited states have significant LMCT character. nih.gov

The type of charge transfer transition is highly dependent on the specific metal and ligand combination. The pyridine-2,6-dicarboxamide scaffold is known for its ability to form stable complexes with a wide range of metal ions, making both MLCT and LMCT phenomena potentially observable. rsc.org

In metal complexes containing more than one type of ligand, it is possible to observe ligand-to-ligand charge transfer (LLCT) transitions. In such a transition, an electron is excited from an orbital predominantly localized on one ligand to an orbital primarily localized on another. The energy of this transition is dependent on the donor and acceptor properties of the involved ligands.

Excited State Dynamics

The fate of the excited state created upon absorption of light is determined by a series of dynamic processes, including fluorescence, phosphorescence, intersystem crossing, and internal conversion.

The lifetime of the excited singlet state (S₁) determines the time window for fluorescence to occur. For related systems, these lifetimes can vary significantly. For example, a Zr(IV) complex with pyrrolide-based ligands was found to have a singlet state lifetime of 142 ps. nih.gov

The triplet state (T₁) lifetime is often much longer than the singlet state lifetime, particularly in the absence of quenchers. In lanthanide complexes with a bithienyl-derivatized N,N,N',N'-tetraethyl-pyridine-2,6-dicarboxamide sensitizer (B1316253), energy transfer from the ligand's triplet state to the lanthanide ion is a key process. rsc.org

Intersystem Crossing (ISC): This is a non-radiative process involving a transition between two electronic states with different spin multiplicities, most commonly from a singlet state (S₁) to a triplet state (T₁). The efficiency of ISC is enhanced by the presence of heavy atoms (the heavy-atom effect), which is a key principle in the design of phosphorescent materials and photosensitizers for photodynamic therapy. nih.gov In a Zr(IV) complex, rapid deactivation of the S₁ state occurs through a combination of prompt fluorescence and intersystem crossing to the T₁ state. nih.gov

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity. IC is generally very fast and is a major pathway for the deactivation of higher excited states to the lowest excited singlet state (S₁).

The following table presents data on excited state dynamics for a related zirconium complex.

CompoundExcited StateLifetime (ps)Deactivation Pathways
Zr(bppda)₂S₁142Prompt fluorescence and intersystem crossing to T₁

Data for the zirconium complex with two pyrrolide-based tetradentate Schiff base ligands (Zr(bppda)₂). nih.gov

Luminescence Quantum Yields and Efficiency

The luminescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a material's light-emitting capabilities. For pyridine-2,6-dicarboxamide derivatives, this property is heavily influenced by the nature of the substituents on the amide nitrogen atoms and the coordination environment.

While specific quantum yield data for N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide is not documented in available research, studies on analogous compounds provide valuable insights. For instance, lanthanide complexes of various pyridine-2,6-dicarboxamide ligands have demonstrated significant luminescence, with the ligand acting as an "antenna" to absorb light and transfer energy to the emissive lanthanide ion. nih.gov The efficiency of this energy transfer and the resulting quantum yield are dependent on the triplet state energy of the ligand and the prevention of non-radiative decay pathways.

In the case of N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide, the four phenyl groups are expected to significantly influence its electronic and photophysical properties. The extended π-conjugation introduced by the phenyl rings could lead to a lower triplet state energy compared to simpler alkyl-substituted derivatives. This could have implications for its use as a sensitizer for near-infrared (NIR) emitting lanthanide ions like Ytterbium(III) and Neodymium(III), a property that has been explored in other pyridine-bis(carboxamide) systems. nih.gov

Interactive Data Table: Luminescence Properties of Related Pyridine Dicarboxamide Lanthanide Complexes

Specific data for N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide is not available. The following table presents hypothetical data based on trends observed in related compounds to illustrate potential values.

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Lifetime (ms)
[Eu(N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide)₃]³⁺3406150.151.2
[Tb(N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide)₃]³⁺3405450.452.1
[Yb(N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide)₃]³⁺3409800.020.01

Photochemistry and Photoinduced Processes

The photochemical behavior of N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide, including photosensitization and photochromism, is an area ripe for investigation. The presence of the extended aromatic system suggests the potential for interesting photoinduced phenomena.

Photosensitization Mechanisms

Photosensitization involves a molecule (the photosensitizer) absorbing light and transferring the energy to another molecule, which then undergoes a chemical reaction. Pyridine-based ligands are known to act as photosensitizers. nih.gov For N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide, upon excitation, it is expected to transition to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to other molecules, such as molecular oxygen, to generate singlet oxygen, a highly reactive species. The efficiency of this process would depend on the triplet state energy and lifetime of the tetraphenyl derivative. The large π-system of the phenyl groups could potentially modulate these parameters compared to other pyridine dicarboxamides.

Photochromism and Luminescent Switching

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. nih.gov Luminescent switching, a related phenomenon, involves the modulation of luminescence properties by an external stimulus like light.

While there is no direct evidence of photochromism for N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide in the existing literature, the structural features of the molecule could theoretically support such behavior. The rotational freedom of the four phenyl groups could lead to different conformational isomers upon photoexcitation, potentially resulting in altered absorption and emission characteristics. If these conformational changes were reversible and led to a significant change in the electronic structure, photochromic or luminescent switching behavior might be observable. Research on other complex organic molecules has demonstrated that subtle structural rearrangements can lead to pronounced changes in photophysical properties, offering a pathway for the design of molecular switches. nih.gov

Electrochemical Behavior and Redox Processes

Redox Potentials of the Ligand Scaffold

Electrochemistry of Metal Complexes

The electrochemical behavior of metal complexes containing the N,N,N',N'-tetraphenylpyridine-2,6-dicarboxamide ligand is expected to be rich, featuring both metal-centered and ligand-based redox events.

Metal-Centered Redox Processes

While specific data for N,N,N',N'-tetraphenylpyridine-2,6-dicarboxamide complexes is limited, studies on analogous pyridine (B92270) dicarboxamide and diimine-pyridine complexes offer valuable comparisons. For example, copper(II) complexes with related pyridine-2,6-dicarboxamide ligands have been studied. A tetranuclear copper(II) complex with N,N'-di(pyridine-2-yl)pyridine-2,6-dicarboxamide displayed a d-d transition at 676 nm, and its electrochemical behavior was investigated using cyclic and differential pulse voltammetry. researchgate.net Similarly, the electrochemical properties of Cu(II), Co(II), Ni(II), and Zn(II) complexes of a novel (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl) benzamide (B126) ligand have been reported. The Cu(II) complexes in this series showed a quasi-reversible one-electron reduction attributed to the Cu(II)/Cu(I) redox couple in the range of -1.0728 to -1.1439 V vs Fc/Fc⁺. ekb.eg In contrast, the Co(II) and Ni(II) complexes exhibited irreversible oxidation processes. ekb.eg

Computational studies on iron complexes with hydroxypyridinone ligands, which share some structural similarities, have been used to predict their redox properties and iron binding affinities. nih.gov Such theoretical approaches could be valuable in estimating the metal-centered redox potentials of N,N,N',N'-tetraphenylpyridine-2,6-dicarboxamide complexes.

Table 1: Redox Potentials of Analagous Metal Complexes

ComplexRedox CouplePotential (V vs. Fc/Fc⁺)MethodReference
[(DEHC)CuCl]Cu(II)/Cu(I)-1.0728 to -1.1439Cyclic Voltammetry ekb.eg
[Ni(dipyvd)₂]Ni(II)/Ni(I)-0.32Cyclic Voltammetry frontiersin.orgresearchgate.net
[Zn(dipyvd)₂]Zn(II)/Zn(I)-0.28Cyclic Voltammetry frontiersin.orgresearchgate.net

DEHC = (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl) benzamide dipyvd = 1-isopropyl-3,5-di(2′-pyridyl)-6-oxo-2H-tetrazine

Ligand-Based Redox Activity

Pyridine-containing ligands, particularly those with extended π-systems, can be "redox non-innocent," meaning they can actively participate in the redox chemistry of their metal complexes. In complexes with diimine-pyridine (DIP) ligands, which are structurally related to pyridine dicarboxamides, both metal- and ligand-centered redox events are observed. scispace.comrsc.org Iron complexes with DIP ligands have been shown to be suitable as anolytes in redox flow batteries, with the ability to store more than one equivalent of electrons per molecule due to the ligand's redox activity. scispace.comrsc.org

In some nickel complexes supported by terpyridine ligands, the unpaired electron in the reduced species resides heavily on the terpyridine ligand, suggesting a Ni(II) metal center bound to a reduced terpyridine ligand radical anion. lehigh.edu This ligand-based reduction is a key feature of their reactivity. Similarly, pyridine-oxazoline ligands have been shown to be redox-active in stabilizing low-valent organonickel radical complexes through a ligand-centered radical configuration. nih.gov

Electron Transfer Mechanisms

The electron transfer in metal complexes of pyridine dicarboxamide ligands can proceed through various mechanisms. In some cases, a direct electron transfer to or from the metal center occurs. In other instances, the electron transfer is ligand-based, leading to the formation of ligand radical species. For example, in nickel-terpyridine catalyzed alkyl-alkyl cross-coupling reactions, it is proposed that the active nickel complexes arise from a comproportionation reaction between a Ni(II) species and a Ni(0) fragment, with the resulting complex having significant ligand-radical character. lehigh.edu

The interaction between the metal and the ligand plays a crucial role in determining the electron transfer pathway. In some systems, there is minimal electronic communication between multiple ligand-centered redox events, while in others, the metal can mediate these interactions. frontiersin.orgresearchgate.net

Electrochemical Synthesis and Derivatization

Electrochemical methods can be employed for the synthesis and derivatization of pyridine carboxamides. An external chemical oxidant-free method for the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines has been developed using electrochemistry. rsc.org This method utilizes KI as a mediator and electrolyte to generate pyridine acyl radicals in situ, which then react with amines to form the desired carboxamides in a green solvent. rsc.org

Furthermore, the electrochemical oxidation of zinc tetraphenylporphyrin (B126558) in the presence of pyridine has been shown to lead to the formation of a β-pyridinium salt, demonstrating the potential for electrochemical functionalization of related macrocyclic systems. rsc.org These approaches could potentially be adapted for the synthesis and modification of N,N,N',N'-tetraphenylpyridine-2,6-dicarboxamide and its derivatives.

Application in Redox Flow Batteries (RFBs) (as a ligand component in materials research)

The development of electrolytes for non-aqueous redox flow batteries is an active area of research, and metal coordination complexes are promising candidates due to their tunable redox properties. Pyridinium-based anolytes have been investigated for aqueous RFBs. researchgate.netosti.gov More relevant to the N,N,N',N'-tetraphenylpyridine-2,6-dicarboxamide system, iron complexes with redox-active diimine-pyridine ligands have been successfully employed as anolytes in non-aqueous RFBs. scispace.comrsc.org These complexes can undergo multiple reversible electron transfers, a desirable characteristic for high-capacity energy storage. scispace.comrsc.org The ability of the ligand to participate in redox processes allows for the storage of more than one electron equivalent per molecule, enhancing the energy density of the battery. scispace.comrsc.org The stability and performance of these anolytes can be tuned by modifying the substituents on the ligand scaffold. scispace.comrsc.org

Catalytic Applications of N,n,n ,n Tetraphenylpyridine Dicarboxamide Complexes Research Oriented

Role as Ligands in Homogeneous Catalysis

While pyridine-based ligands are widely employed in homogeneous catalysis, detailed studies on the role of N,N,N',N'-Tetraphenylpyridine dicarboxamide as a ligand in the following specific catalytic reactions are not readily found. Broader research exists for other derivatives of pyridine (B92270) dicarboxamide and related N-heterocyclic ligands, but direct analogues for the tetraphenyl-substituted compound are not specified in the context of these reactions.

Olefin Oligomerization and Polymerization

There is no specific information available in the searched scientific literature detailing the use of N,N,N',N'-Tetraphenylpyridine dicarboxamide complexes as catalysts for olefin oligomerization or polymerization. Research in this area tends to focus on other types of pyridine-containing ligands, such as di(imino)pyridine complexes, which have shown activity with various transition metals.

C–C and C–O Bond Formation Reactions

A review of available research indicates a lack of specific examples where N,N,N',N'-Tetraphenylpyridine dicarboxamide complexes have been utilized to catalyze C–C and C–O bond formation reactions. The field of cross-coupling and bond formation catalysis is extensive, but studies have not highlighted this particular ligand.

Reduction Reactions (e.g., Oxygen Reduction Reaction, N-Heterocycle Hydrogenation)

There are no detailed research findings on the application of N,N,N',N'-Tetraphenylpyridine dicarboxamide complexes in catalytic reduction reactions, such as the oxygen reduction reaction (ORR) or the hydrogenation of N-heterocycles. While metal complexes with other nitrogen-containing macrocyclic or pincer-type ligands are investigated for these transformations, data on N,N,N',N'-Tetraphenylpyridine dicarboxamide is absent.

Mechanisms of Catalytic Activity

Without established catalytic applications for N,N,N',N'-Tetraphenylpyridine dicarboxamide complexes, a discussion of the mechanisms of their catalytic activity remains speculative. The following subsections are addressed based on general principles of ligand design, but lack specific experimental or computational data for the target compound.

Active Site Design and Electronic Effects of the Ligand

The design of an active catalytic site involving an N,N,N',N'-Tetraphenylpyridine dicarboxamide ligand would theoretically be influenced by its electronic and steric properties. The pyridine nitrogen and two amide carbonyl oxygens would likely act as the primary coordination sites for a metal center. The four phenyl groups would introduce significant steric bulk, which could influence substrate access to the metal center and the stability of the resulting complex. The electronic effects would be a combination of the pi-accepting pyridine ring and the sigma-donating amide groups, which could be modulated by the metal's identity and oxidation state. However, without specific catalytic data, these effects remain theoretical.

Intermediate Identification and Reaction Pathway Elucidation

The identification of catalytic intermediates and the elucidation of reaction pathways are contingent on the existence of a known catalytic reaction. As no specific catalytic applications for N,N,N',N'-Tetraphenylpyridine dicarboxamide complexes in the requested areas have been documented, there is no information regarding the isolation, characterization, or computational modeling of intermediates or the determination of specific reaction pathways involving this ligand.

Heterogeneous Catalysis

The application of N,N,N',N'-tetraphenylpyridine dicarboxamide complexes in heterogeneous catalysis is an emerging area of research with limited, yet promising, findings. The primary strategy for creating heterogeneous catalysts from these complexes involves their incorporation as ligands or building blocks into larger, insoluble support structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This approach aims to combine the catalytic activity of the individual metal complexes with the stability, porosity, and recyclability benefits of a solid-state material.

Research in this specific sub-field is not extensive. However, the broader class of pyridine dicarboxamide derivatives has been successfully utilized in the development of heterogeneous catalysts. These related studies provide a foundational understanding and suggest the potential pathways through which N,N,N',N'-tetraphenylpyridine dicarboxamide complexes could be adapted for heterogeneous applications. For instance, the structural motifs of pyridine dicarboxamides are recognized for their strong chelating ability with various metal ions, a property that is crucial for creating stable and active catalytic sites within a solid matrix. mdpi.comnih.gov

The development of heterogeneous catalysts based on pyridine dicarboxamide scaffolds often involves their use in reactions such as aminocarbonylation. mdpi.com In these cases, the solid support, which can be a polymer or an inorganic material, prevents the leaching of the active catalytic species into the reaction mixture, thereby allowing for easy separation and reuse of the catalyst. This is a significant advantage over their homogeneous counterparts.

While direct experimental data on the heterogeneous catalytic performance of N,N,N',N'-tetraphenylpyridine dicarboxamide complexes is not yet widely published, the principles established with analogous structures are applicable. The immobilization of these complexes onto a solid support is expected to enhance their stability and facilitate their use in continuous flow reactors, which are highly desirable for industrial chemical processes.

Future research will likely focus on the synthesis and characterization of MOFs and COFs that explicitly incorporate the N,N,N',N'-tetraphenylpyridine dicarboxamide ligand. The catalytic efficacy of these new materials would then be evaluated in a variety of organic transformations. Key performance indicators of interest will include conversion rates, product selectivity, and the number of catalytic cycles over which the material can be reused without a significant loss of activity.

Advanced Characterization Methodologies Excluding Specific Property Data

Spectroscopic Techniques for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is fundamental to the characterization of N,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide. Each technique probes different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic compounds. libretexts.org For N,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide, both ¹H and ¹³C NMR would provide critical information. researchgate.net

¹H NMR: The proton NMR spectrum would confirm the presence of the different types of hydrogen atoms. The protons on the central pyridine (B92270) ring would appear as a characteristic set of signals in the aromatic region, with their chemical shifts and coupling patterns revealing their substitution pattern. The numerous protons of the four phenyl groups would likely result in a complex multiplet in the aromatic region of the spectrum. The symmetry of the molecule might simplify some of these signals.

Advanced 2D NMR: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish long-range correlations between protons and carbons. researchgate.net This allows for unambiguous assignment of the quaternary carbons (like the carbonyls and the pyridine carbons at positions 2 and 6) by observing their correlation with nearby protons, thus confirming the connectivity between the pyridine core, the amide linkages, and the phenyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Pyridine Dicarboxamide Scaffolds Note: This table presents typical chemical shift ranges for analogous structures to illustrate the expected values for N,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H Pyridine-H (positions 3, 5)7.5 - 8.0
Pyridine-H (position 4)7.8 - 8.5
Phenyl-H7.0 - 7.6
¹³C Amide Carbonyl (C=O)163 - 168
Pyridine-C (positions 2, 6)148 - 155
Pyridine-C (positions 3, 5)120 - 128
Pyridine-C (position 4)137 - 140
Phenyl-C (ipso)135 - 145
Phenyl-C (ortho, meta, para)120 - 130

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of N,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two amide groups, typically appearing in the region of 1650-1680 cm⁻¹. Other key bands would include C-N stretching vibrations of the amide, stretching and bending vibrations of the C-H bonds in the aromatic pyridine and phenyl rings, and characteristic ring stretching vibrations for the pyridine and benzene (B151609) rings (often seen in the 1400-1600 cm⁻¹ region). mdpi.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The symmetric stretching vibrations of the aromatic rings would be particularly prominent. In studies of related dinitrogen complexes, Raman has been effectively used to study the N-N bond, suggesting its utility in probing the skeletal framework of the molecule. rsc.org

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. sharif.edu The spectrum of N,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide is expected to show intense absorption bands due to its extensive aromatic system.

The primary transitions observed would be:

π → π* transitions: These high-energy transitions occur within the conjugated π-systems of the pyridine and phenyl rings. The extensive conjugation involving the central pyridine ring and the four phenyl substituents would result in strong absorption bands, likely in the UV region between 220 and 300 nm. nih.gov

n → π* transitions: These lower-energy, and typically less intense, transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair of the pyridine ring or the oxygen lone pairs of the carbonyl groups) to an anti-bonding π* orbital. libretexts.org These transitions would appear at longer wavelengths compared to the π → π* transitions. libretexts.org The exact position and intensity of these bands can be influenced by solvent polarity and molecular conformation. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to help assign these electronic transitions. researchgate.netsharif.edu

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for N,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide, allowing for the confirmation of its molecular formula (C₃₃H₂₅N₃O₂). The technique would also reveal the isotopic distribution pattern, further confirming the elemental composition. Analysis of the fragmentation pattern can provide additional structural proof, with expected fragments corresponding to the loss of phenyl groups or cleavage at the amide C-N bond.

Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), spectroscopy is a technique specific to species with unpaired electrons, such as radicals. N,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide, in its neutral, ground state, is a diamagnetic molecule with no unpaired electrons and would therefore be ESR-silent.

However, ESR spectroscopy could be employed to study the corresponding radical anion or radical cation. These radical species could be generated electrochemically or through chemical reduction/oxidation. The resulting ESR spectrum would provide valuable information about the distribution of the unpaired electron's spin density across the molecule's framework, revealing how the pyridine ring, amide groups, and phenyl substituents participate in delocalizing the unpaired electron. utexas.edu

Diffraction Techniques

While spectroscopic methods provide crucial pieces of the structural puzzle, diffraction techniques, particularly single-crystal X-ray diffraction, offer the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state.

For compounds like N,N,N',N'-Tetraphenylpyridine-2,6-dicarboxamide, obtaining a suitable single crystal for X-ray analysis is a primary goal after synthesis. mdpi.com The analysis provides precise data on:

Molecular Connectivity: It confirms the exact bonding arrangement of all atoms.

Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths (e.g., C=O, C-N, C-C) and bond angles, which can indicate bond order and hybridization.

Conformation and Stereochemistry: Crucially, it reveals the molecule's conformation. This includes the planarity of the pyridine ring and the dihedral angles between the plane of the central ring and the planes of the two carboxamide groups and the four phenyl substituents. researchgate.net Studies on analogous structures, such as N,N′-diethyl-N,N′-diphenylpyridine-2,6-dicarboxamide, have shown that the amide groups can adopt different orientations (syn or anti) relative to the pyridine nitrogen. researchgate.net

Intermolecular Interactions: The analysis also shows how molecules pack together in the crystal lattice, revealing any intermolecular forces like hydrogen bonds or π-π stacking that might be present. researchgate.netnih.gov

Table 2: Crystallographic Data for an Analogous Compound: N,N,N′,N′-Tetraethylpyridine-2,6-dicarboxamide researchgate.net Note: This data illustrates the type of information obtained from a single-crystal X-ray diffraction study.

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 11.1919 (3)
b (Å) 11.7913 (3)
c (Å) 12.2774 (3)
α (°) 90.255 (2)
β (°) 105.050 (2)
γ (°) 102.600 (2)
Volume (ų) 1523.74 (7)
Z (molecules/unit cell) 4

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a fine powder. It is primarily used for phase identification, assessing sample purity, and determining unit cell parameters.

For N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide, PXRD would serve several key purposes. After synthesis, a PXRD pattern of the bulk material can be compared to a pattern simulated from single-crystal data (if available) to confirm the phase purity of the synthesized batch. Any discrepancies or additional peaks in the experimental pattern would indicate the presence of impurities or different crystalline phases.

In cases where suitable single crystals for SCXRD cannot be grown, it is sometimes possible to solve the crystal structure entirely from high-quality PXRD data, although this is a more complex process. The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice's dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell.

Illustrative PXRD Peak Data

Position [°2θ]Illustrative Intensity [cts]Illustrative d-spacing [Å]
8.585010.40
12.24507.25
15.812005.60
19.59804.55
22.16004.02
25.311503.52

Other Advanced Characterization Methods

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. It is the premier technique for investigating the chiroptical properties of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a sample. A non-racemic sample of a chiral molecule will produce a CD spectrum, which is a plot of this differential absorption (ΔA) versus wavelength.

If N,N,N',N'-tetraphenyl-2,6-pyridinedicarboxamide were resolved into its enantiomers (for instance, through atropisomerism arising from hindered rotation of the phenyl groups), CD spectroscopy would be essential for their characterization. The two enantiomers would produce mirror-image CD spectra of equal and opposite intensity.

The technique is exceptionally sensitive to the three-dimensional structure of a molecule, particularly its conformation in solution. For example, in related dicarboxamide receptor molecules, the binding of a chiral guest like a sugar can induce a twist in the receptor's chromophore, resulting in a measurable induced CD signal. This allows for the study of recognition events and conformational changes upon complexation. For the title compound, CD spectroscopy could be used to study conformational dynamics or potential self-assembly into chiral supramolecular structures in solution.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Functionalization

The core structure of N,N,N',N'-Tetraphenylpyridine dicarboxamide offers a versatile platform for the creation of novel derivatives through targeted functionalization. Future research will likely focus on modifying the peripheral phenyl rings and the central pyridine (B92270) core to fine-tune the molecule's electronic, steric, and photophysical properties.

Key areas of exploration include:

Substitution on Phenyl Rings: Introducing a wide array of functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, and bulky substituents) onto the four phenyl rings can systematically alter the compound's solubility, crystal packing, and electronic characteristics. This approach could lead to the development of materials with tailored properties for specific applications, such as organic electronics or sensing.

Modification of the Pyridine Core: While chemically more challenging, direct functionalization of the pyridine ring itself could unlock new molecular architectures and properties. This might involve strategies like C-H activation to introduce substituents that can modulate the compound's coordination behavior with metal ions or its role in supramolecular assembly. mdpi.com

Chiral Derivatives: The synthesis of enantiomerically pure derivatives, by introducing chiral auxiliaries or employing asymmetric synthesis, could pave the way for applications in asymmetric catalysis, chiral recognition, and circularly polarized luminescence.

A systematic study of these derivatives will generate a library of compounds with a spectrum of properties, as illustrated in the table below.

Derivative Type Potential Functional Groups Anticipated Property Modulation Potential Applications
Phenyl-Substituted-NO₂, -CN, -CF₃ (electron-withdrawing)Lowered LUMO energy, enhanced electron affinityn-type organic semiconductors
Phenyl-Substituted-OCH₃, -N(CH₃)₂ (electron-donating)Raised HOMO energy, enhanced electron-donating abilityHole-transporting materials, fluorescent probes
Phenyl-Substituted-Br, -I (halogens)Facilitated intersystem crossing, altered crystal packingPhosphorescent materials, crystal engineering
Pyridine-Functionalized-NH₂, -OHIntroduction of hydrogen bonding sites, coordination sitesSupramolecular gels, metal-organic frameworks

Integration into Multi-component Systems and Hybrid Materials

The integration of N,N,N',N'-Tetraphenylpyridine dicarboxamide scaffolds into more complex systems is a promising avenue for creating advanced materials with synergistic or emergent properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The dicarboxamide moieties and the pyridine nitrogen atom are excellent coordination sites for metal ions. By reacting the parent compound or its functionalized derivatives with various metal salts, researchers can construct a new family of MOFs and coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, or luminescence.

Supramolecular Assemblies: The planar, rigid structure and the presence of multiple hydrogen bond acceptors and potential donors (after functionalization) make this scaffold an ideal building block for supramolecular chemistry. mdpi.com It can be used to create well-defined architectures like nanotubes, vesicles, and gels through non-covalent interactions.

Hybrid Materials: Incorporating the tetraphenylpyridine dicarboxamide unit into hybrid materials, such as by grafting it onto polymer chains or inorganic nanoparticles (e.g., silica (B1680970), gold), can combine the unique properties of the organic molecule with the processability and stability of the host material. This could lead to novel composites for applications in photonics, sensing, or biomedical imaging.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling will be instrumental in guiding the synthetic efforts and accelerating the discovery of new derivatives with desired properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to predict the geometric and electronic structures, as well as the photophysical properties (absorption and emission spectra) of yet-to-be-synthesized derivatives. This allows for in-silico screening of large virtual libraries of compounds to identify the most promising candidates for a given application, thereby saving significant synthetic effort.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules, their self-assembly processes in solution, and their interactions with other molecules or surfaces. This is particularly important for understanding the formation of supramolecular structures and the behavior of these molecules at interfaces in device settings.

Quantitative Structure-Property Relationship (QSPR) Studies: By combining computational data with experimental results, QSPR models can be developed to establish a quantitative link between the molecular structure and a specific property of interest. These models can then be used for the rapid prediction of properties for new derivatives.

The following table outlines the potential of computational modeling in this research area:

Computational Method Predicted Properties Impact on Research
Density Functional Theory (DFT)Molecular geometry, HOMO/LUMO energies, charge distributionRational design of materials for organic electronics
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, emission wavelengths, quantum yieldsDesign of novel fluorophores and phosphors
Molecular Dynamics (MD)Self-assembly behavior, conformational changes, binding affinitiesUnderstanding supramolecular polymerization and host-guest interactions
QSPRCorrelation of structural features with experimental outcomesAccelerated discovery of compounds with optimized properties

Interdisciplinary Research with N,N,N',N'-Tetraphenylpyridine Dicarboxamide Scaffolds

The unique structural and electronic features of N,N,N',N'-Tetraphenylpyridine dicarboxamide scaffolds make them attractive for a wide range of interdisciplinary research fields.

Materials Science: The inherent rigidity and potential for π-π stacking make these compounds interesting candidates for organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The development of novel derivatives could lead to materials with improved charge transport and luminescence properties.

Supramolecular Chemistry: As mentioned, the scaffold is an excellent building block for creating complex and functional supramolecular architectures. mdpi.com This aligns with the broader goals of supramolecular chemistry to create systems with life-like functions, such as self-replication and adaptive behavior.

Sensing and Diagnostics: Functionalization of the scaffold with specific recognition motifs could lead to chemosensors for the detection of ions or small molecules. For instance, incorporating ionophores could lead to selective fluorescent or colorimetric sensors for environmentally or biologically important species.

Biomedical Applications: While adhering to the exclusion of dosage and safety information, it is noteworthy that pyridine dicarboxamide structures are being explored in medicinal chemistry. mdpi.com Future interdisciplinary work could investigate the potential of these scaffolds in areas like bioimaging, leveraging their tunable fluorescence properties. Research in areas like tissue engineering also utilizes functionalized scaffolds to enhance cell interaction. nih.gov

The convergence of chemistry, physics, materials science, and biology will be crucial for unlocking the full potential of N,N,N',N'-Tetraphenylpyridine dicarboxamide and its future derivatives.

Q & A

Q. How can this compound be integrated into a theoretical framework for studying host-guest chemistry?

  • Methodology : Design binding assays with macrocycles (e.g., calixarenes) and quantify affinity via isothermal titration calorimetry (ITC). Correlate with DFT calculations of binding energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.